Phosphonium, (chloromethyl)triphenyl-, bromide
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Overview
Description
Phosphonium, (chloromethyl)triphenyl-, bromide is a quaternary phosphonium salt with the molecular formula C19H17BrClP. It is a white solid that is soluble in polar organic solvents. This compound is commonly used in organic synthesis, particularly in the Wittig reaction, where it serves as a precursor to methylenetriphenylphosphorane .
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphonium, (chloromethyl)triphenyl-, bromide is typically synthesized by treating triphenylphosphine with methyl bromide. The reaction proceeds as follows: [ \text{Ph}_3\text{P} + \text{CH}_3\text{Br} \rightarrow \text{Ph}_3\text{PCH}_3\text{Br} ] This reaction is usually carried out in a polar solvent such as acetonitrile or dichloromethane .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Phosphonium, (chloromethyl)triphenyl-, bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Wittig Reaction: It is widely used in the Wittig reaction to form alkenes from aldehydes and ketones.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Wittig Reaction: The compound is treated with a strong base such as butyllithium to generate the ylide, which then reacts with aldehydes or ketones to form alkenes.
Major Products
Substitution Reactions: The major products depend on the nucleophile used in the reaction.
Wittig Reaction: The major product is an alkene, along with triphenylphosphine oxide as a byproduct.
Scientific Research Applications
Phosphonium, (chloromethyl)triphenyl-, bromide has a wide range of applications in scientific research:
Biology: It can be used to modify biomolecules for various biochemical studies.
Industry: It is used in the synthesis of various organic compounds and materials.
Mechanism of Action
The mechanism of action of phosphonium, (chloromethyl)triphenyl-, bromide in the Wittig reaction involves the formation of a phosphonium ylide. The ylide then reacts with an aldehyde or ketone to form a betaine intermediate, which subsequently undergoes a [2+2] cycloaddition to form an oxaphosphetane. The oxaphosphetane decomposes to yield the desired alkene and triphenylphosphine oxide .
Comparison with Similar Compounds
Similar Compounds
Methyltriphenylphosphonium bromide: Similar in structure but with a methyl group instead of a chloromethyl group.
Triphenylphosphine oxide: A common byproduct in reactions involving phosphonium salts.
Uniqueness
Phosphonium, (chloromethyl)triphenyl-, bromide is unique due to its chloromethyl group, which allows it to participate in a wider range of substitution reactions compared to its methyl counterpart .
Properties
CAS No. |
111441-95-3 |
---|---|
Molecular Formula |
C19H17BrClP |
Molecular Weight |
391.7 g/mol |
IUPAC Name |
chloromethyl(triphenyl)phosphanium;bromide |
InChI |
InChI=1S/C19H17ClP.BrH/c20-16-21(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19;/h1-15H,16H2;1H/q+1;/p-1 |
InChI Key |
LYEZKQFUQDWRHV-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CCl)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
Origin of Product |
United States |
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